Methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride
Description
Methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride is a halogenated aryl glycine derivative featuring a methyl ester and hydrochloride salt. The compound’s phenyl ring is substituted with bromine (4-position) and chlorine (3-position), which influence its electronic and steric properties. Such derivatives are typically intermediates in pharmaceutical synthesis, particularly in the development of amino acid-based drugs or chiral building blocks .
Properties
CAS No. |
2839138-32-6 |
|---|---|
Molecular Formula |
C9H10BrCl2NO2 |
Molecular Weight |
314.99 g/mol |
IUPAC Name |
methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate;hydrochloride |
InChI |
InChI=1S/C9H9BrClNO2.ClH/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5;/h2-4,8H,12H2,1H3;1H |
InChI Key |
UCGPHQMRAQFBBX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C=C1)Br)Cl)N.Cl |
Origin of Product |
United States |
Preparation Methods
Esterification of 2-(4-bromo-3-chlorophenyl)acetic acid
One foundational step is the preparation of methyl 2-(4-bromo-3-chlorophenyl)acetate, the ester precursor:
- Reaction: Esterification of 2-(4-bromo-3-chlorophenyl)acetic acid with methanol.
- Catalyst: Strong acid catalyst such as concentrated sulfuric acid or thionyl chloride in methanol.
- Conditions: Reflux under anhydrous conditions for 12-48 hours to ensure complete conversion.
- Workup: Removal of volatile components under reduced pressure followed by purification via recrystallization or chromatography.
This step yields the methyl ester intermediate with high purity and yield, typically above 90% under optimized conditions.
Amination to Introduce the Alpha-Amino Group
The introduction of the amino group at the alpha carbon adjacent to the ester is critical:
- Method: Nucleophilic substitution or reductive amination on the alpha-bromo or alpha-chloro methyl ester derivative.
- Reagents: Ammonia or primary amines under controlled temperature; alternatively, reductive amination using ammonium salts and reducing agents such as sodium cyanoborohydride.
- Example: Reaction of methyl 2-bromo-2-(4-bromo-3-chlorophenyl)acetate with ammonia to yield methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate.
- Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or methanol at 0–50 °C.
- Yield: Moderate to high, depending on reaction time and reagent stoichiometry.
Formation of the Hydrochloride Salt
To obtain the hydrochloride salt form:
- Procedure: The free base amine is dissolved in anhydrous ether or methanol and treated with dry hydrogen chloride gas or aqueous hydrochloric acid under cooling (0–5 °C).
- Isolation: The hydrochloride salt precipitates out and is filtered, washed, and dried under vacuum.
- Properties: The salt form improves compound stability and crystallinity, facilitating handling and storage.
Representative Synthesis Scheme
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-(4-bromo-3-chlorophenyl)acetic acid | Methanol, H2SO4 or SOCl2, reflux 12-24 h | Methyl 2-(4-bromo-3-chlorophenyl)acetate | 90–95 | Esterification under acidic catalysis |
| 2 | Methyl 2-(4-bromo-3-chlorophenyl)acetate | Br2/H2O2 or NBS for alpha-bromination | Methyl alpha-bromo-2-(4-bromo-3-chlorophenyl)acetate | 85–90 | Alpha-bromination at alpha-carbon |
| 3 | Methyl alpha-bromo derivative | NH3 or ammonium salts, DMF, 0–50 °C | Methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate | 75–85 | Amination via nucleophilic substitution |
| 4 | Free base methyl amino ester | HCl gas or HCl aqueous, 0–5 °C | Methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride | 90–95 | Salt formation for stability |
Alternative Synthetic Approaches
Direct Amination of Alpha-Halo Esters
Use of Protective Groups and Chiral Resolution
- For enantiomerically pure forms, chiral acids such as (+)-10-camphorsulfonic acid or L-tartaric acid are used to form diastereomeric salts, which are then separated by crystallization.
- This method is significant for pharmaceutical applications requiring stereochemical control.
Reaction Conditions and Optimization Parameters
| Parameter | Typical Range/Value | Impact on Yield and Purity |
|---|---|---|
| Temperature | 0–50 °C (amination), reflux (esterification) | Higher temperature accelerates esterification; moderate temperature favors selective amination |
| Solvent | Methanol, DMF, dichloromethane | Polar solvents enhance nucleophilicity and solubility |
| Catalyst | Sulfuric acid, thionyl chloride | Strong acids catalyze esterification efficiently |
| Reaction Time | 12–48 hours | Longer times improve conversion but may cause side reactions |
| pH for Salt Formation | Acidic (HCl gas or aqueous) | Critical for salt precipitation and purity |
Analytical and Purity Verification Techniques
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm substitution pattern and functional groups.
- Infrared Spectroscopy (IR): Characteristic ester carbonyl (~1730 cm^-1), amino group peaks, and aromatic halogen substitutions.
- Mass Spectrometry (MS): Confirms molecular weight and isotopic pattern due to bromine and chlorine.
- Melting Point (M.P.): Hydrochloride salt typically melts around 175 °C, indicating purity.
- Chromatography: HPLC or TLC used for reaction monitoring and purity assessment.
Summary of Key Research Findings
- The esterification of 2-(4-bromo-3-chlorophenyl)acetic acid with methanol under acid catalysis is a robust initial step, yielding methyl esters with high efficiency.
- Alpha-halogenation followed by nucleophilic substitution with ammonia provides a reliable route to the amino ester.
- Formation of the hydrochloride salt enhances compound stability and crystallinity, essential for pharmaceutical applications.
- Chiral resolution via salt formation with camphorsulfonic acid or tartaric acid enables production of enantiomerically enriched compounds when required.
- Reaction optimization around temperature, solvent choice, and catalyst concentration is critical for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under reflux conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products with different substituents replacing the bromo or chloro groups.
Oxidation: Products with oxidized amino groups, such as nitro derivatives.
Hydrolysis: The corresponding carboxylic acid derivative.
Scientific Research Applications
Methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro substituents can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural and molecular features of Methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride with analogous compounds:
*Note: Data for the target compound is inferred from structural analogs due to absence in evidence.
Key Observations:
Halogen Effects: Bromine/Chlorine vs. Iodine’s larger atomic radius may sterically hinder reactions .
Electronic Properties :
- Electron-withdrawing groups (e.g., Br, Cl) deactivate the phenyl ring, reducing electrophilic substitution reactivity. Fluorine’s electronegativity () may stabilize adjacent charges, useful in bioactive molecules .
Pharmaceutical Relevance
- 4-Bromophenyl Derivatives: Used in chiral synthesis; e.g., (S)-Methyl 2-amino-2-(4-bromophenyl)acetate HCl () serves as a precursor to enantiopure amino acids for drug candidates .
- Fluorophenyl Analogs: Methyl 2-amino-2-(4-fluorophenyl)acetate HCl () is employed in peptide mimetics due to fluorine’s metabolic stability and hydrogen-bonding capacity .
Physicochemical Properties
*Estimated based on substituent contributions.
Biological Activity
Methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound features a complex structure that includes a bromo and chlorophenyl moiety, which are known to influence its biological activity. The presence of these halogen substituents can enhance the compound's lipophilicity and alter its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. Its effectiveness against various bacterial strains has been documented, demonstrating significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Escherichia coli | 0.0195 |
| Bacillus subtilis | 0.0048 |
| Staphylococcus aureus | 0.0048 |
| Candida albicans | 0.039 |
This table summarizes the Minimum Inhibitory Concentration (MIC) values for various microbial strains, indicating that the compound exhibits potent activity against these pathogens .
The antimicrobial mechanism of this compound appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. Studies have shown that the compound can affect the morphology and viability of bacterial cells, leading to cell lysis .
Case Studies
- Study on Antibacterial Efficacy : A study conducted by researchers assessed the antibacterial efficacy of this compound against a panel of clinical isolates. The results indicated that it effectively inhibited growth in resistant strains of Staphylococcus aureus, suggesting potential for use in treating infections caused by multidrug-resistant bacteria .
- Antifungal Properties : In another investigation, the compound demonstrated antifungal activity against Candida albicans, with significant reductions in fungal load observed in vitro. This indicates its potential as an antifungal agent .
Toxicity and Safety Profile
While the biological activity is promising, understanding the toxicity profile is crucial for therapeutic applications. Preliminary assessments indicate that this compound exhibits low toxicity towards human cell lines at therapeutic concentrations. Further studies are necessary to evaluate long-term effects and safety in vivo .
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Method | Catalyst/Solvent | Temperature | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Halogenation | AlCl₃/FeBr₃ | 0–25°C | 70–80 | 90–95 | |
| Esterification | HCl gas/MeOH | Reflux | 65–75 | 85–90 | |
| Continuous Flow | Ethanol | 60–80°C | 80–85 | >95 |
Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the phenyl ring substitution pattern (e.g., aromatic protons at δ 7.2–7.8 ppm) and ester/amino functional groups .
- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and 3300–3500 cm⁻¹ (NH₃⁺ stretch) verify structural integrity .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and resolve impurities .
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 308.97 (calculated for C₉H₁₀BrClNO₂⁺) confirms molecular weight .
Advanced: How can researchers optimize reaction conditions for regioselective substitutions on the phenyl ring?
Methodological Answer:
Regioselectivity is influenced by:
- Catalyst Choice : Lewis acids like FeCl₃ favor para-substitution, while bulky bases (e.g., LDA) direct meta-substitution .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for bromine substitution at the 4-position .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during halogenation, improving regioselectivity by 15–20% .
Q. Example Optimization Protocol :
Use FeCl₃ in DMF at 0°C for 4-bromo substitution.
Quench with ice-water to isolate intermediates.
Validate regiochemistry via NOESY NMR .
Advanced: What strategies resolve contradictory data in biological activity studies of halogenated phenylacetate derivatives?
Methodological Answer:
Contradictions in biological activity (e.g., enzyme inhibition vs. no observed effect) can arise due to:
- Variability in assay conditions (pH, co-solvents).
- Impurity interference (e.g., residual catalysts).
Q. Resolution Strategies :
- Orthogonal Assays : Combine enzyme kinetics (e.g., IC₅₀ determination) with cellular assays (e.g., Western blot for target protein modulation) .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing Br with Cl) to isolate bioactive moieties .
- In Silico Modeling : Molecular docking (AutoDock Vina) predicts binding affinity to biological targets (e.g., COX-2 enzyme) .
Intermediate: How do bromine and chlorine substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
- Bromine : Acts as a superior leaving group in Suzuki-Miyaura cross-coupling (Pd catalysis), enabling aryl-aryl bond formation .
- Chlorine : Electron-withdrawing effect activates the phenyl ring for nucleophilic aromatic substitution (e.g., amination) .
Q. Table 2: Reactivity in Cross-Coupling Reactions
| Reaction Type | Halogen | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Br | Pd(PPh₃)₄ | 82 | |
| Buchwald-Hartwig | Cl | Pd₂(dba)₃/XPhos | 68 |
Advanced: What experimental approaches determine the mechanism of enzyme inhibition?
Methodological Answer:
- Kinetic Analysis : Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition (e.g., for COX-2) .
- X-ray Crystallography : Resolve inhibitor-enzyme complexes (e.g., PDB ID 6COX) to identify binding interactions .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
Q. Case Study :
- Pre-incubate the compound with COX-2 enzyme.
- Monitor activity via UV-Vis (prostaglandin conversion at 280 nm).
- Compare kinetics with/without inhibitor to calculate Kᵢ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
